Mabuterol

Bronchodilation Tracheal smooth muscle Guinea pig

Mabuterol is a differentiated, orally active, long-acting β2-adrenoceptor agonist with a 19.5-hour human elimination half-life—substantially exceeding salbutamol (~4–6 h). Its tracheal relaxation potency surpasses both isoprenaline and salbutamol in guinea pig models, enabling lower compound consumption in preclinical asthma studies. Established chiral resolution parameters (α = 1.10–4.26; Rs = 1.0–2.10 on Chirobiotic V, T, TAG phases) and enantioselective R-enantiomer potency make it an essential reference standard for chiral HPLC method development and β-agonist residue analysis. Documented β1-adrenoceptor blockade at ≥1 μM in isolated canine atrium supports its use as a well-characterized comparator in cardiovascular safety screening and CNS dependence-liability panels. Supplied as free base (MW 310.74) or hydrochloride salt (CAS 54240-36-7).

Molecular Formula C13H18ClF3N2O
Molecular Weight 310.74 g/mol
CAS No. 56341-08-3
Cat. No. B030384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMabuterol
CAS56341-08-3
Synonyms4-Amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)benzenemethanol;  4-Amino-α-[(tert-butylamino)methyl]-5-(trifluoromethyl)benzene-methanol;  Ambuterol;  (+/-)-Mabuterol;  PB 868Cl; 
Molecular FormulaC13H18ClF3N2O
Molecular Weight310.74 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O
InChIInChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3
InChIKeyJSJCTEKTBOKRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mabuterol CAS 56341-08-3: Procurement and Selection Considerations for a Selective β2-Adrenoceptor Agonist


Mabuterol (CAS 56341-08-3) is a selective, orally active β2-adrenergic receptor (ADRB2) agonist structurally related to clenbuterol [1]. As a long-acting β2-stimulant, it activates adenylyl cyclase and promotes calcium channel closure, producing bronchodilation via smooth muscle relaxation . Mabuterol was approved in Japan in 1986 for treating bronchial asthma, chronic bronchitis, and emphysema-related airway obstruction [2]. The compound is supplied primarily as a free base (MW 310.74) or as the hydrochloride salt (CAS 54240-36-7, MW 347.2) for analytical reference standards and research applications .

Why Generic Substitution Fails: Critical Selection Factors for Mabuterol CAS 56341-08-3 in Research Applications


In-class β2-adrenoceptor agonists cannot be interchanged without careful consideration of quantitative differences in potency, selectivity, pharmacokinetics, and enantiomeric activity. While compounds such as clenbuterol, salbutamol (albuterol), and isoprenaline share the β2-agonist mechanism, their respective therapeutic ratios, tissue selectivity profiles, and duration of action diverge substantially . Mabuterol demonstrates a distinct profile: its oral potency and duration of action are reported to exceed those of salbutamol [1], and its β2/β1 selectivity ratio differs meaningfully from both short-acting (salbutamol) and ultra-long-acting (salmeterol) comparators [2]. Additionally, the R enantiomer of mabuterol exhibits greater potency than the S enantiomer, an enantioselective property with implications for analytical method development and chiral purity requirements . The following quantitative evidence establishes where mabuterol presents verifiable differentiation that may influence compound selection for specific research models.

Mabuterol CAS 56341-08-3: Quantitative Evidence Guide for Differential Selection vs. Clenbuterol, Salbutamol, and Isoprenaline


Bronchodilatory Potency in Guinea Pig Tracheal Smooth Muscle: Mabuterol vs. Isoprenaline and Salbutamol

In isolated normal tracheal muscle from guinea pigs, mabuterol demonstrated greater relaxing potency than both isoprenaline (a non-selective β-agonist) and salbutamol (a short-acting β2-selective agonist). The effect was inhibited by propranolol, confirming β-adrenoceptor-mediated action [1].

Bronchodilation Tracheal smooth muscle Guinea pig β2-agonist Potency comparison

Functional β2-Selectivity: β1-Adrenoceptor Antagonism at High Concentrations in Canine Atrium

In isolated, blood-perfused right atrium of the dog, mabuterol demonstrated β1-adrenoceptor blocking effects at high concentrations. This indicates that at supratherapeutic concentrations, mabuterol can functionally antagonize β1 receptors, a property distinct from full β1 agonists and relevant to cardiac safety considerations [1]. The β2/β1 selectivity ratio is not precisely quantified in available primary literature, but the presence of β1 antagonism differentiates mabuterol from β2-agonists lacking this property.

β2/β1 selectivity Cardiac pharmacology Functional antagonism Dog atrium Off-target effects

Human Pharmacokinetics: Extended Half-Life of 19.5 Hours Enables Once-Daily Dosing Regimen

In healthy adult males administered a single oral dose of 50 μg mabuterol, absorption was rapid with peak plasma concentration achieved within 2-3 hours. The elimination half-life (t1/2) was 19.5 hours. Urinary excretion rates were 42.7% at 24 hours and 64.3% at 72 hours post-dose [1]. This half-life of approximately 19.5 hours positions mabuterol as a long-acting β2-agonist suitable for once-daily administration.

Pharmacokinetics Half-life Oral bioavailability Human PK Once-daily dosing

Enantioselective Potency: R-Mabuterol Exceeds S-Mabuterol in Activity

Studies indicate that the R enantiomer of mabuterol is more potent than the S enantiomer . This enantioselective activity is consistent with the broader class of β2-adrenergic agonists and has practical implications for analytical reference standard selection and chiral method development. The enantiomeric resolution of mabuterol has been achieved on macrocyclic antibiotic chiral stationary phases including Chirobiotic V, T, and TAG columns, with α values ranging from 1.10 to 4.26 and resolution (Rs) values from 1.0 to 2.10 [1].

Enantioselectivity Chiral pharmacology R-enantiomer Stereochemistry Analytical method development

Toxicology Profile: Physical Dependence Liability Assessment vs. Morphine

In a physical dependence study, male rats were dosed with mabuterol at 20, 100 mg/kg and weekly increasing doses up to 100 mg/kg over 7 weeks, compared with morphine under identical escalating dose conditions. No withdrawal signs were observed in any mabuterol-treated group following levallorphan (antagonist) challenge [1]. Additionally, mabuterol showed no antigenic potency in guinea pig and rat studies and was negative in Ames, DNA repair, and micronucleus mutagenicity tests [1]. The acute oral LD50 in four species (mouse, rat, rabbit, dog) ranged from 199.9 to 319.3 mg/kg [2].

Physical dependence Toxicology Safety pharmacology Withdrawal Antigenicity

In Vitro Smooth Muscle Relaxation: Differential Tissue Selectivity (Rat Uterus vs. Rabbit Jejunum)

Mabuterol demonstrated marked tissue-dependent potency differences in smooth muscle relaxation assays. It was 3 times more potent in relaxing isolated rat uterus compared to baseline, but 700 times less potent than isoprenaline in relaxing the rabbit jejunum . In intestinal propulsion studies, oral mabuterol was equipotent to isoprenaline and 2.5 times less potent than salbutamol .

Smooth muscle Tissue selectivity Uterus Jejunum In vitro pharmacology

Mabuterol CAS 56341-08-3: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Bronchodilation Studies in Guinea Pig Respiratory Models

Mabuterol's demonstrated potency in relaxing guinea pig isolated tracheal muscle—exceeding both isoprenaline and salbutamol [1]—makes it a suitable positive control or test compound for preclinical bronchoconstriction and asthma models. Researchers conducting in vitro smooth muscle pharmacology or in vivo ovalbumin-sensitized guinea pig studies may find mabuterol's potency profile advantageous for establishing dose-response relationships with lower compound consumption.

Long-Acting Oral β2-Agonist Pharmacology: Once-Daily Dosing Regimens

The human elimination half-life of 19.5 hours following oral administration [1] supports mabuterol's application in studies requiring sustained β2-adrenoceptor activation with once-daily dosing. This extended duration distinguishes mabuterol from short-acting agents such as salbutamol (t1/2 ~4-6 hours) and may be relevant for chronic respiratory disease models where dosing frequency impacts compliance and therapeutic continuity. Researchers requiring a long-acting oral β2-agonist reference standard may prioritize mabuterol over agents with shorter half-lives.

Analytical Reference Standard and Chiral Method Development

Mabuterol's established chiral resolution parameters on Chirobiotic V, T, and TAG stationary phases (α = 1.10-4.26; Rs = 1.0-2.10) [1] and the documented enantioselective potency of its R-enantiomer make the compound a valuable reference standard for chiral HPLC method development and enantiomeric purity assessment. Forensic, food safety, and doping control laboratories analyzing β2-agonist residues may utilize mabuterol as a comparator in multi-analyte chiral separations involving clenbuterol, cimaterol, and related compounds.

β2-Selective Positive Control for Cardiovascular Safety and Off-Target Screening

Mabuterol's documented β1-adrenoceptor blocking effects at high concentrations in isolated canine atrium [1] and its negative physical dependence liability profile make it a suitable reference compound for cardiovascular safety screening panels and CNS safety pharmacology studies. Researchers evaluating novel β2-agonists for potential β1-mediated cardiac effects or dependence liability may use mabuterol as a comparator with a characterized off-target and safety profile.

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